Tributyl-(1-methylbenzimidazol-2-yl)stannane
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Overview
Description
Synthesis Analysis
The synthesis of tributylstannane derivatives can involve multiple strategies. For instance, 5-(tributylstannyl)isoxazoles were synthesized through 1,3-dipolar cycloaddition of nitrile oxides to tributylethynylstannane . Another example includes the preparation of tributyl-[(2-methylidene-4,4-diethoxy)butyl]stannane from diethyl acetal of 3-(bromomethyl)but-3-enal, which was used in a catalytic asymmetric allylation . These methods demonstrate the versatility of tributylstannane compounds in synthesis and their potential utility in creating complex organic molecules.
Molecular Structure Analysis
The molecular structure of tributylstannane derivatives is characterized by the presence of a tin atom bonded to three butyl groups. The remaining valence of tin is typically occupied by a functional group that can participate in various chemical reactions. The structure of these compounds can influence their reactivity and the outcome of reactions, such as the diastereoselectivity observed in the hydrostannylation of allyl and homoallyl alcohols .
Chemical Reactions Analysis
Tributylstannane derivatives are involved in a variety of chemical reactions. For example, the iodination and palladium-catalyzed benzoylation of 5-(tributylstannyl)-3-methylisoxazole yielded iodinated and benzoylated products . Additionally, the palladium-catalyzed cross-coupling reaction of stannylisoxazole with 2-bromonitrobenzene followed by hydrogenation produced quinolinone . The thermal reactions between (E)-1-alkoxymethoxybut-2-enyl-(tributyl)stannanes and aldehydes resulted in the formation of anti-4-hydroxy-3-methyl-cis-1,2-enol ethers, which could be further processed into butyrolactones .
Physical and Chemical Properties Analysis
The physical and chemical properties of tributylstannane derivatives are influenced by their molecular structure. The Lewis acidity of tin, for example, plays a role in the stereochemical outcomes of reactions, as seen in the highly diastereoselective hydrostannylation of allyl and homoallyl alcohols . The coordination of the hydroxy group to the tin center helps to fix the conformation of the intermediate beta-stannylalkyl radical, leading to high diastereoselectivity. The reactivity of these compounds in various chemical transformations suggests that they have significant potential in synthetic organic chemistry.
Scientific Research Applications
Applications in Organic Synthesis
Tributyl-(1-methylbenzimidazol-2-yl)stannane, while not directly mentioned in the papers, is closely related to other organotin compounds which are frequently used in organic synthesis, particularly in the formation of various heterocyclic and organometallic compounds. For example, Tributyl(3,3,3-trifluoro-1-propynyl)stannane is utilized for the efficient preparation of trifluoromethylated heterocyclic compounds, serving as useful building blocks for introducing functional groups like aryl groups or iodine (Hanamoto et al., 2004). Another compound, Tributyl[(methoxymethoxy)methyl]stannane, is highlighted as a hydroxymethyl anion equivalent and is involved in various metalation reactions (Danheiser et al., 2003).
Role in Asymmetric Synthesis
Organotin compounds, similar in structure to Tributyl-(1-methylbenzimidazol-2-yl)stannane, are also instrumental in asymmetric synthesis. For instance, the synthesis of β-(2,2-diethoxyethyl)-substituted (allyl)tributylstannane and its application in asymmetric allylation showcases the significance of such compounds in producing optically active alcohols with high yields and enantioselectivity (Masyuk & Mineeva, 2016).
Involvement in Coupling and Stannylation Reactions
Tributyl-(1-methylbenzimidazol-2-yl)stannane's analogs are frequently used in coupling and stannylation reactions, essential processes in organic chemistry for the construction of complex molecules. For example, palladium-catalyzed carbonylative coupling of tributyl(1-fluorovinyl)stannane with aryl halides is a notable reaction, highlighting the role of organotin compounds in facilitating such transformations (Hanamoto et al., 2002).
Use in Stereoselective and Electrophilic Additions
Organotin reagents akin to Tributyl-(1-methylbenzimidazol-2-yl)stannane are also central to stereoselective and electrophilic addition reactions, as seen in the highly diastereoselective hydrostannylation of allyl and homoallyl alcohols with dibutyl(trifluoromethanesulfoxy)stannane, which leads to the formation of stannylated alcohols with high diastereoselectivity (Miura, Wang, & Hosomi, 2005).
Safety And Hazards
Future Directions
The future directions for the use of organotin compounds like Tributyl-(1-methylbenzimidazol-2-yl)stannane could involve finding safer alternatives for these compounds in organic synthesis . Additionally, more research could be done to understand the properties and potential applications of these compounds.
properties
IUPAC Name |
tributyl-(1-methylbenzimidazol-2-yl)stannane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N2.3C4H9.Sn/c1-10-6-9-7-4-2-3-5-8(7)10;3*1-3-4-2;/h2-5H,1H3;3*1,3-4H2,2H3; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPPJEBRIYREGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC2=CC=CC=C2N1C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2Sn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tributyl-(1-methylbenzimidazol-2-yl)stannane |
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